molecular formula C8H5BrN2O B8241619 6-Bromo-1,5-naphthyridin-4-ol

6-Bromo-1,5-naphthyridin-4-ol

Cat. No.: B8241619
M. Wt: 225.04 g/mol
InChI Key: JMXAOWGAEAHSGB-UHFFFAOYSA-N
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Description

6-Bromo-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position of the naphthyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,5-naphthyridin-4-ol typically involves the bromination of 1,5-naphthyridin-4-ol. One common method is the reaction of 1,5-naphthyridin-4-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,5-naphthyridin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The naphthyridine ring can be reduced under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution: Products include 6-azido-1,5-naphthyridin-4-ol or 6-thiocyanato-1,5-naphthyridin-4-ol.

    Oxidation: The major product is 6-bromo-1,5-naphthyridin-4-one.

    Reduction: The major product is 6-bromo-1,5-dihydronaphthyridin-4-ol.

Scientific Research Applications

6-Bromo-1,5-naphthyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, while the bromine atom can participate in halogen bonding. These interactions disrupt the normal function of the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-4-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-1,5-naphthyridin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    6-Fluoro-1,5-naphthyridin-4-ol: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness

6-Bromo-1,5-naphthyridin-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its chloro and fluoro analogs .

Properties

IUPAC Name

6-bromo-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXAOWGAEAHSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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